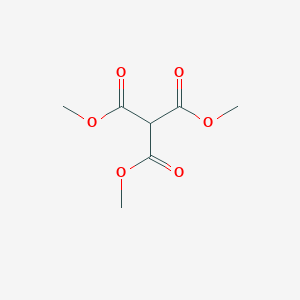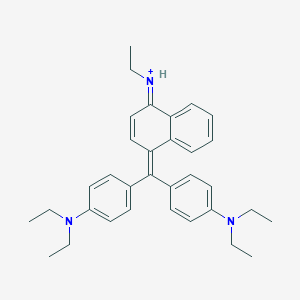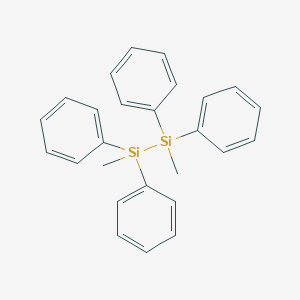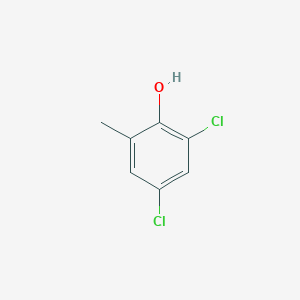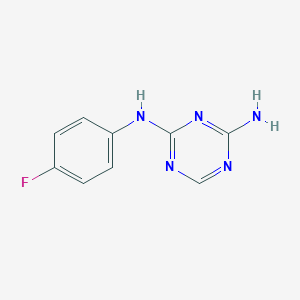
1,1,3,3-Tetradeuteriopropa-1,2-diene
Descripción general
Descripción
"1,1,3,3-Tetradeuteriopropa-1,2-diene" is a theoretically interesting compound, presumably characterized by the substitution of hydrogen atoms with deuterium at specific positions in a propa-1,2-diene structure. The introduction of deuterium atoms could significantly affect the compound's physical and chemical properties due to the isotope effects.
Synthesis Analysis
While specific synthesis pathways for "this compound" are not directly reported, synthesis techniques for similar dienes involve strategic reactions that can be adapted. For example, the synthesis of various dienes typically employs methods like reductive coupling or organometallic additions. A parallel can be drawn from the synthesis of tetrasila-1,3-dienes, which are synthesized through reduction processes involving sodium and corresponding tribromodisilane compounds (Uchiyama et al., 2007).
Molecular Structure Analysis
Molecular structure analysis of dienes similar to "this compound" reveals intriguing conformational features. For instance, tetrasila-1,3-dienes show highly twisted structures adopting anticlinal conformations, indicating that structural alterations, such as deuterium substitution, could influence the overall molecular configuration and stability (Uchiyama et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving dienes are profoundly influenced by their molecular structure and substituents. The study of similar compounds shows a variety of reactions, including Diels-Alder reactions, that lead to complex molecular architectures. For example, dienes undergo cycloaddition reactions yielding cyclohexene derivatives under specific conditions (Anisimova et al., 2020).
Aplicaciones Científicas De Investigación
Self-Healing Polymers
Recent studies have emphasized the development of self-healing materials utilizing thermally reversible Diels–Alder (DA) chemistry. "1,1,3,3-Tetradeuteriopropa-1,2-diene," acting as a diene, engages in DA reactions to construct thermally reversible crosslinked networks. These networks exhibit removability and remendability, crucial for self-healing polymers and healing agents in conventional thermosets like epoxy resins (Liu & Chuo, 2013).
Optical Activity in Conjugated Dienes
Research on non-planar homoannular cisoid dienes, which may include structures similar to "this compound," has been reviewed for their optical rotatory dispersion or circular dichroism. This data aligns with theoretical predictions connecting the Cotton effect's sign with the chirality of the diene, crucial for stereochemical studies (Weiss, Ziffer, & Charney, 1965).
Phytochemistry and Pharmacology
The traditional herbal medicine Tetrastigma hemsleyanum Diels & Gilg (TDG) has been the subject of extensive research. The phytochemical components of TDG, potentially involving diene structures like "this compound," exhibit a wide range of pharmacological effects including anti-tumor and anti-oxidation activities (Zhu et al., 2020).
Mecanismo De Acción
Direcciones Futuras
The stereoselective synthesis of highly substituted 1,3-dienes like “1,1,3,3-Tetradeuteriopropa-1,2-diene” is a topic of ongoing research . Given the high relevance of this type of structures and the scarcity of methods to access multisubstituted conjugated dienes, future research will likely focus on developing new methods for their synthesis .
Propiedades
IUPAC Name |
1,1,3,3-tetradeuteriopropa-1,2-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4/c1-3-2/h1-2H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYABWNGZIDDRAK-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C=C([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574139 | |
| Record name | (~2~H_4_)Propadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
44.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1482-85-5 | |
| Record name | 1,2-Propadiene-1,1,3,3-d4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1482-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~2~H_4_)Propadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1482-85-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






